N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)sulfonyl)benzamide is a complex organic compound that features a combination of benzothiazole and thiazole rings, along with a sulfonyl group and a bicyclic amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thioamides.
Coupling of Benzothiazole and Thiazole Rings: This step involves the formation of a bond between the benzothiazole and thiazole rings, often through a condensation reaction.
Introduction of the Sulfonyl Group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Bicyclic Amine: The final step involves the reaction of the intermediate with the bicyclic amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. It could be evaluated for its efficacy in treating diseases or conditions that involve the molecular targets it interacts with.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, such as 2-aminobenzothiazole, share structural similarities.
Thiazole Derivatives: Compounds with the thiazole ring, such as thiazole-4-carboxylic acid, are also similar.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides, have related chemical properties.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide is unique due to its combination of structural features. The presence of both benzothiazole and thiazole rings, along with the sulfonyl group and bicyclic amine, distinguishes it from other compounds. This unique structure may confer specific properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S3/c1-26(2)12-18-13-27(3,15-26)16-31(18)37(33,34)19-10-8-17(9-11-19)23(32)30-25-29-21(14-35-25)24-28-20-6-4-5-7-22(20)36-24/h4-11,14,18H,12-13,15-16H2,1-3H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWGKIQMGLAOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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